molecular formula C12H12BrNS B13277784 3-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline

3-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline

Cat. No.: B13277784
M. Wt: 282.20 g/mol
InChI Key: BLUGATDCRPLGNJ-UHFFFAOYSA-N
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Description

3-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12BrNS and a molecular weight of 282.2 g/mol . This compound is characterized by the presence of a bromine atom, a thiophene ring, and an aniline moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the bromination of N-[(5-methylthiophen-2-yl)methyl]aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

3-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets. The bromine atom and thiophene ring play crucial roles in binding to target sites, influencing biological pathways and enzyme activities. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline is unique due to the presence of both the bromine atom and the thiophene ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

3-bromo-N-[(5-methylthiophen-2-yl)methyl]aniline

InChI

InChI=1S/C12H12BrNS/c1-9-5-6-12(15-9)8-14-11-4-2-3-10(13)7-11/h2-7,14H,8H2,1H3

InChI Key

BLUGATDCRPLGNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=CC(=CC=C2)Br

Origin of Product

United States

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